N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
This compound features a triazolo-pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a cyclooctyl-propanamide chain at the 3-position. Its structural elucidation likely employed crystallographic tools such as the SHELX system, a widely recognized software suite for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-cyclooctyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O/c1-15-14-16(2)27(25-15)20-11-10-18-23-24-19(28(18)26-20)12-13-21(29)22-17-8-6-4-3-5-7-9-17/h10-11,14,17H,3-9,12-13H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIZHLZWPGLUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCCCC4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a multi-ring structure that includes a cyclooctyl group, a triazolo-pyridazine framework, and a propanamide moiety. These structural elements contribute to its diverse interactions with biological macromolecules.
Research indicates that compounds similar to this compound may exhibit anti-inflammatory and anticancer properties. The presence of multiple functional groups enhances binding affinity to various molecular targets such as enzymes and receptors.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can inhibit specific kinases and exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Results : In studies evaluating related compounds, significant cytotoxicity was observed against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative exhibited IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Enzyme Inhibition
The compound's ability to inhibit c-Met kinase was also examined. The most effective compounds demonstrated IC50 values comparable to established inhibitors like Foretinib .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents under controlled conditions to ensure the formation of the desired structure.
Case Study 1: Anti-Cancer Activity
A study conducted on a series of triazolo-pyridazine derivatives revealed that several compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase, indicating potential therapeutic applications in oncology .
Case Study 2: Inhibition of Thrombin
Another study focused on pyrazole-based compounds showed promising results in inhibiting thrombin activity through a serine-trapping mechanism. This suggests that similar derivatives could be explored for their anticoagulant properties .
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo-pyridazine scaffold distinguishes this compound from analogs like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) (). These analogs utilize a pyran ring fused with pyrazole and nitrile/carboxylate groups. Key differences include:
- Electronic Properties : The triazolo-pyridazine core in the target compound may exhibit stronger π-π stacking interactions due to its fused aromatic system, compared to the less-conjugated pyran ring in 11a/b.
- Hydrogen Bonding: The pyrazole substituent in the target compound (3,5-dimethyl) lacks the hydroxy and amino groups present in 11a/b, reducing hydrogen-bond donor capacity but increasing hydrophobicity.
Substituent Effects
- Cyclooctyl vs.
- Functional Group Diversity : The propanamide tail introduces a hydrogen-bond acceptor (amide carbonyl), whereas 11a/b feature electron-withdrawing nitrile and ester groups, which may influence reactivity or target binding.
Hypothetical Data Table: Structural and Property Comparison
| Property | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Core Structure | Triazolo-pyridazine | Pyran-pyrazole | Pyran-pyrazole |
| Key Substituents | 3,5-Dimethylpyrazole; cyclooctyl-propanamide | 5-Amino-3-hydroxypyrazole; phenyl; nitrile | 5-Amino-3-hydroxypyrazole; phenyl; ester |
| Molecular Weight | Higher (due to cyclooctyl group) | Moderate | Moderate |
| Lipophilicity (LogP) | Likely higher | Lower (polar nitrile/amino groups) | Moderate (ester group) |
| Hydrogen Bonding | Amide carbonyl; pyrazole C-H | Hydroxy, amino, nitrile | Hydroxy, amino, ester carbonyl |
Research Implications
- Drug Design : The cyclooctyl group’s bulk may optimize pharmacokinetics but could pose challenges in crystallinity, necessitating advanced refinement tools like SHELXL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
